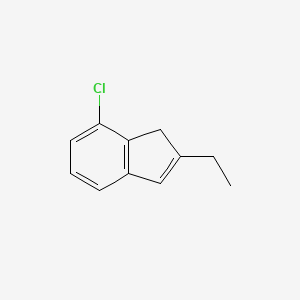
7-Chloro-2-ethyl-1H-indene
Cat. No. B1365319
Key on ui cas rn:
468756-78-7
M. Wt: 178.66 g/mol
InChI Key: QBWFKUHFFIDVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06075171
Procedure details


A 12L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2L THF were added to form a slurry. 2.625L lithium diisopropylamide, 2M in heptane/THF/ethyl-benzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
[Compound]
Name
12L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium butanoate
Quantity
385 g
Type
reactant
Reaction Step Two

[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
heptane THF ethyl-benzene
Quantity
5.25 mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)CCC.[Na+].C([N-]C(C)C)(C)C.[Li+].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1COCC1.C(C1C=CC=CC=1)C.[Cl:36][C:37]1[CH:44]=CC=C[C:38]=1[CH2:39]Cl.O=S(Cl)Cl>C1COCC1>[CH2:17]([C:18]1[CH2:39][C:38]2[C:20]([CH:19]=1)=[CH:21][CH:22]=[CH:44][C:37]=2[Cl:36])[CH3:16] |f:0.1,2.3,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
12L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
sodium butanoate
|
|
Quantity
|
385 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)[O-].[Na+]
|
[Compound]
|
Name
|
2L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
2.625 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
heptane THF ethyl-benzene
|
|
Quantity
|
5.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
705 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CCl)C=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer and reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a slurry
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for another 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 1500 mL H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer, pH=13, was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
neutralized by addition of 12N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain pH=7.0
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at which point a phase separation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Synthesis of 2-ethyl-7-chloroindene
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1CC2=C(C=CC=C2C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
